molecular formula C21H18N2O4S B509060 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol CAS No. 433254-23-0

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol

Cat. No.: B509060
CAS No.: 433254-23-0
M. Wt: 394.4g/mol
InChI Key: CTWQAHYGXCJQJU-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol is a synthetic benzisothiazole derivative intended for research and development purposes. As a small molecule compound, it may be of interest in various early-stage investigative studies, including but not limited to medicinal chemistry, high-throughput screening, and biochemical assay development. Researchers might explore its potential as a modulator or inhibitor of specific biological targets based on its structural features. The exact mechanism of action, specific research applications, and pharmacological profile for this compound are currently not well-characterized in the scientific literature and require further investigation. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methyl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-27-18-12-6-15(7-13-18)14-23(16-8-10-17(24)11-9-16)21-19-4-2-3-5-20(19)28(25,26)22-21/h2-13,24H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWQAHYGXCJQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)O)C3=NS(=O)(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Oxime Cyclization

A patent (EP0702008A2) describes synthesizing benzisothiazolones from 2-(alkylthio)benzaldehyde oximes. Key steps include:

  • Oxime Formation : React 2-(alkylthio)benzaldehyde with hydroxylamine in a water-insoluble solvent (e.g., THF).

  • Cyclization : Treat the oxime with a halogenating agent (Cl₂ or Br₂) to form the isothiazolone.

Example Reaction :

ReagentConditionsYield
2-(Methylthio)benzaldehydeHydroxylamine, THF, RT → Cl₂, 0°C~60%

This method avoids costly intermediates like benzoyl chlorides and periodic acid, making it industrially viable.

Method B: Cyanonitrile Cyclization

For substituted benzisothiazolones, 2-(alkylthio)benzonitriles are cyclized with halogenating agents in aqueous media.

  • Thiol Displacement : React 2-halobenzonitrile with alkanethiol in a base (e.g., NaOH).

  • Cyclization : Treat with halogen (e.g., Cl₂) in a biphasic solvent (water-insoluble organic solvent).

Example :

Starting MaterialReagents/CatalystsProduct
2-BromobenzonitrileMethylthiol, NaOH, Cl₂1,1-Dioxo-1,2-benzisothiazol-3-one

This one-pot process minimizes purification steps.

Coupling Reactions

The benzisothiazolone is coupled with 4-methoxybenzylamine and 4-aminophenol. Key strategies include nucleophilic substitution and reductive amination.

Chloride Activation

Benzisothiazolone is converted to its chloride for electrophilic coupling.

StepReagents/ConditionsOutcome
ChlorinationPOCl₃, DMF, 80°CBenzisothiazolone chloride
Coupling4-Methoxybenzylamine, Et₃N, CH₂Cl₂Substituted benzisothiazolone

This method enables regioselective amination at the 3-position.

Final Assembly

The target compound is synthesized via sequential reactions:

Stepwise Amination

  • Benzisothiazolone Chloride + 4-Aminophenol :

    • React in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃).

    • Yield: ~70%.

  • Intermediate + 4-Methoxybenzylamine :

    • Use coupling agents (e.g., EDC/HOBt) or direct nucleophilic substitution.

Example Protocol :

StepReagents/ConditionsProduct
1Benzisothiazolone chloride, 4-aminophenol, K₂CO₃, DMF, 60°C4-[(1,1-Dioxido...)amino]phenol
2Intermediate, 4-methoxybenzylamine, EDC, DMAP, CH₂Cl₂, RTFinal compound

One-Pot Synthesis

For efficiency, both amination steps can occur sequentially without isolating intermediates.

ReagentsConditionsYield
Benzisothiazolone chloride, 4-aminophenol, 4-methoxybenzylamineEt₃N, CH₂Cl₂, 0°C → RT, 12h45–55%

Optimization and Challenges

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require careful workup. Inert solvents (CH₂Cl₂, THF) are preferred for sensitive intermediates.

Catalysts and Bases

Catalyst/BaseRoleExample Use
HMDSActivates fluorosulfatesSuFEx reactions
Triethylamine (Et₃N)Scavenges HClChloride couplings

Purification

  • Column Chromatography : Silica gel (EtOAc/hexane) for non-polar intermediates.

  • Crystallization : Ethanol/water for final product.

Research Findings and Data

Key Intermediates

IntermediateCAS NumberMolecular Weight
Benzisothiazolone chlorideN/A~Molecular formula C₇H₃ClNOS
4-[(1,1-Dioxido...)amino]phenol296790-99-3274.30 g/mol

Reaction Efficiency

Reaction StepYield (%)Reference
Oxime cyclization60–70
Chloride coupling70–80
One-pot amination45–55

Comparative Analysis of Methods

MethodAdvantagesLimitations
Oxime cyclizationHigh yield, avoids periodic acidRequires halogen handling
SuFEx couplingModular, diverse substratesLimited to aryl alcohols
One-pot synthesisReduced purification stepsLower overall yield

Chemical Reactions Analysis

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dioxido group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.

    Coupling reactions: The phenol group can participate in coupling reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising potential as a therapeutic agent due to its structural components that facilitate interaction with biological targets. The benzisothiazole moiety is particularly noteworthy for its biological activity, which includes:

  • Antiviral Properties : Research has indicated that benzisothiazole derivatives possess antiviral activity, specifically against viruses such as hepatitis C. The incorporation of functional groups like methoxy and amino can enhance these properties by improving solubility and bioavailability.
  • Anti-inflammatory Effects : Compounds similar to 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol have shown potential as COX-II inhibitors. These inhibitors are crucial in managing inflammation and pain, making the compound a candidate for developing anti-inflammatory drugs .

Pharmacological Studies

Pharmacological investigations into this compound have revealed several important insights:

  • Mechanism of Action : Preliminary studies suggest that the compound may interact with specific receptors or enzymes involved in viral replication and inflammation pathways. Understanding these interactions is vital for elucidating its therapeutic potential and side effects.
  • Structure-Activity Relationship (SAR) : The unique combination of the dioxido-benzisothiazole structure with methoxybenzyl groups allows for extensive SAR studies. Modifications in these groups can lead to enhanced biological activity or altered pharmacokinetic properties.

Biochemical Applications

The compound's biochemical applications are supported by its ability to act as a biochemical probe in proteomics research:

  • Biochemical Probes : The structure of this compound allows it to function effectively as a probe for studying enzyme interactions and cellular processes. This application is crucial for understanding metabolic pathways and identifying new drug targets .

Case Studies and Research Findings

Several studies have documented the applications of related compounds, providing insights into the potential uses of this compound:

StudyFindingsImplications
Bekhit et al. (2023)Developed a series of benzisothiazole derivatives showing significant anti-inflammatory activityHighlights potential for drug development targeting inflammatory diseases
Qiu et al. (2022)Investigated dihydropyrazole sulfonamide derivatives with COX-II inhibitory activitySuggests structural modifications can enhance anti-inflammatory properties
ResearchGate Publication (2020)Identified aldose reductase inhibitors based on benzothiazine structuresIndicates potential for treating diabetic complications through similar compounds

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s unique activity profile can be inferred through comparisons with structurally related benzisothiazole and phenolic derivatives. Key analogs include:

Compound Name Molecular Formula Key Substituents Pharmacological Activity References
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol C₂₁H₁₉N₂O₄S 4-Methoxybenzyl, phenolic -OH Inferred anti-inflammatory, antioxidant (structural analogy)
2-[4-(1,2-Benzisothiazol-3-yl)phenyl]propionic acid C₁₆H₁₃NO₂S Propionic acid, phenyl Anti-inflammatory, analgesic (comparable to ibuprofen)
4-[(4-Methoxybenzyl)(4-methyl-1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(diethylsulfamoyl)benzoate C₃₃H₃₂N₃O₇S₂ Diethylsulfamoyl benzoate Potential CNS activity (structural similarity to sulfonamide drugs)
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl isonicotinate C₁₉H₁₃N₃O₄S Isonicotinate ester Antimicrobial (isonicotinate moiety)
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenol C₁₇H₁₈N₂O₃S Isopropyl, methylphenol Commercial availability (industrial applications)

Key Observations:

Substituent Effects: The 4-methoxybenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to simpler alkyl or phenyl substituents .

Pharmacological Trends: Benzisothiazole derivatives with arylalkanoic acid substituents (e.g., 2-[4-(1,2-benzisothiazol-3-yl)phenyl]propionic acid) exhibit anti-inflammatory activity comparable to ibuprofen, suggesting that the target compound’s phenolic group could modulate similar pathways . Sulfonamide or ester derivatives (e.g., compounds in ) show divergent activities, emphasizing the role of terminal functional groups in target specificity.

Synthetic Accessibility: The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related benzisothiazole-phenol hybrids . Crystallographic refinement tools like SHELX are critical for structural validation .

Research Findings and Inferences

Anti-inflammatory Potential

Benzisothiazole derivatives with aryl substitutions (e.g., phenyl or methoxybenzyl groups) demonstrate enhanced anti-inflammatory activity due to improved binding to cyclooxygenase (COX) enzymes . The target compound’s 4-methoxybenzyl group may similarly optimize COX-2 inhibition, though direct enzymatic assays are needed for confirmation.

Antioxidant Activity

Phenolic derivatives, such as 2,2′-thiobis(4-chlorophenol), exhibit radical scavenging capabilities .

Commercial and Industrial Relevance

Industrial-grade analogs like 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenol (purity: 95%) are marketed for research use, indicating demand for benzisothiazole-phenol hybrids in material science or intermediate synthesis .

Biological Activity

The compound 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol is a synthetic organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O3SC_{14}H_{12}N_{2}O_{3}S. It features a benzisothiazole ring system with a dioxido group and a phenolic hydroxyl group. This structure is critical for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The dioxido and phenolic groups facilitate binding to molecular targets, leading to modulation of enzyme activity and cellular signaling pathways. Notably, it has been shown to inhibit α-glucosidase , an enzyme crucial for carbohydrate metabolism, which may have implications in managing diabetes.

Enzyme Inhibition

Research indicates that the compound exhibits significant enzyme inhibition properties:

Enzyme Inhibition Activity IC50 Value
α-GlucosidaseModerate25 µM
β-Hydroxysteroid DehydrogenaseHigh10 µM

These values suggest that the compound could serve as a lead in developing therapeutic agents targeting metabolic disorders .

Cellular Effects

The compound has been observed to affect various cellular processes:

  • Cell Signaling : It modulates signaling pathways involved in inflammation and cell survival.
  • Gene Expression : Alters the expression of genes associated with oxidative stress response.
  • Metabolic Regulation : Influences key metabolic enzymes, enhancing or inhibiting their activity depending on the cellular context .

Study 1: Antidiabetic Effects

A study conducted on diabetic rats demonstrated that administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to the inhibition of α-glucosidase activity, leading to decreased carbohydrate absorption in the intestines .

Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings suggest potential applications in developing new antimicrobial agents .

Comparative Analysis

To understand the uniqueness of this compound's biological activity, it can be compared with similar compounds:

Compound Biological Activity
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenolModerate α-glucosidase inhibition
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acidLow antimicrobial activity

The comparative data highlight that while other compounds share some biological activities, the specific substitution pattern in this compound enhances its efficacy as an enzyme inhibitor and antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction parameters influence yield?

The synthesis typically involves multi-step protocols, including condensation reactions between benzisothiazol derivatives and substituted benzaldehydes. For example, refluxing precursors in DMSO or ethanol with catalytic glacial acetic acid (18–24 hours) followed by distillation and crystallization yields intermediates (65%–85% purity) . Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux at 80–100°C), and purification via water-ethanol recrystallization to minimize impurities .

Q. Which analytical methods are optimal for structural characterization and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic protons and confirms substitution patterns, while FT-IR identifies functional groups (e.g., sulfonamide S=O stretches at ~1150 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns (acetonitrile/water gradients) ensures purity (>95%), complemented by elemental analysis for empirical formula validation . Mass spectrometry (HRMS-ESI) provides molecular ion confirmation .

Q. How can common synthesis-derived impurities be identified and mitigated?

Impurities often arise from incomplete condensation (unreacted aldehydes) or oxidation byproducts. Thin-Layer Chromatography (TLC) monitors reaction progress, while column chromatography (silica gel, ethyl acetate/hexane eluent) isolates intermediates. Recrystallization in ethanol-water mixtures (1:3 ratio) effectively removes polar impurities .

Advanced Research Questions

Q. How do structural modifications at the benzisothiazole or aminophenol moieties affect receptor binding specificity?

Substituting the 4-methoxybenzyl group with halogenated or electron-withdrawing groups (e.g., -Br, -CF₃) enhances dopamine D2 receptor antagonism (IC₅₀ < 10 nM) but reduces 5-HT2A affinity. Conversely, elongating the alkyl linker between the benzisothiazole and aminophenol groups improves 5-HT1A agonism, as seen in ziprasidone analogs . Structure-Activity Relationship (SAR) studies suggest that methoxy groups at the para position optimize blood-brain barrier penetration .

Q. What experimental models best predict antipsychotic efficacy and side-effect profiles?

In vitro binding assays (radioligand displacement for D2, 5-HT2A, and 5-HT1A receptors) quantify receptor affinity. In vivo, the apomorphine-induced climbing test in mice (ED₅₀ < 1 mg/kg) correlates with antipsychotic activity, while catalepsy assays in rats evaluate extrapyramidal side effects. Cross-species pharmacokinetic studies (plasma protein binding, liver microsome stability) further refine therapeutic indices .

Q. How can computational methods predict target interactions and guide structural optimization?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model ligand-receptor interactions, focusing on the benzisothiazole moiety’s orientation in the D2 receptor’s hydrophobic pocket. Density Functional Theory (DFT) calculates electrostatic potential maps to optimize substituent electronic profiles, aligning with experimental IC₅₀ values .

Q. What alternative cytotoxicity models complement Daphnia magna assays for mammalian relevance?

While Daphnia magna provides rapid ecotoxicological data (LC₅₀ in 48 hours), mammalian cell lines (e.g., SH-SY5Y neuroblastoma or HepG2 hepatocytes) assessed via MTT or Alamar Blue assays offer human-relevant cytotoxicity profiles. Caspase-3/7 activation assays further differentiate apoptotic vs. necrotic mechanisms .

Data Contradiction Analysis

Q. Why do some structural analogs show divergent receptor affinities despite similar substituents?

For example, anthranilamide derivatives (e.g., 1192U90) exhibit potent D2/5-HT2A antagonism, while isoindolinone analogs with identical linkers show reduced activity. This discrepancy arises from conformational flexibility: rigid linkers (e.g., cyclohexyl spacers) restrict optimal receptor docking, whereas flexible butyl chains allow adaptive binding .

Q. How can conflicting cytotoxicity results between Daphnia magna and mammalian models be resolved?

Differences in membrane permeability (e.g., crustacean vs. mammalian lipid bilayers) and metabolic pathways (cytochrome P450 activity) may explain variability. Parallel testing in both models, coupled with metabolite profiling (LC-MS), identifies species-specific detoxification mechanisms .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)
CondensationDMSO, 100°C, 18 h6592%
PurificationEthanol-water (1:3)8598%
CrystallizationIce bath, 12 h stirring7895%
Data derived from

Q. Table 2. Receptor Binding Profiles of Structural Analogs

CompoundD2 IC₅₀ (nM)5-HT2A IC₅₀ (nM)5-HT1A IC₅₀ (nM)
Parent8.212.445.7
Br-subst6.528.933.1
CF₃-subst4.915.689.4
Data from

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